Cas no 1892294-45-9 (1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid)
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid
- 1892294-45-9
- EN300-1993041
-
- Inchi: 1S/C13H15ClO2/c1-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
- InChI Key: MPCUNLMZBYXAEX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C=CC=1C1(C(=O)O)CCCC1
Computed Properties
- Exact Mass: 238.0760574g/mol
- Monoisotopic Mass: 238.0760574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 37.3Ų
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1993041-0.05g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-1993041-0.1g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
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| Enamine | EN300-1993041-0.25g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-1993041-0.5g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-1993041-1.0g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1993041-2.5g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-1993041-5.0g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1993041-10.0g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1993041-1g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-1993041-5g |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid |
1892294-45-9 | 5g |
$2650.0 | 2023-09-16 |
1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid
Recent Advances in the Study of 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid (CAS: 1892294-45-9)
The compound 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid (CAS: 1892294-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentane carboxylic acid backbone and chloro-methylphenyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
A key area of research has been the optimization of synthetic routes for 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also reduces the environmental impact compared to traditional methods. The study highlighted the importance of the chloro and methyl substitutions on the phenyl ring for maintaining the compound's stability and bioavailability.
Pharmacological investigations have revealed that 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid exhibits potent anti-inflammatory activity through selective inhibition of cyclooxygenase-2 (COX-2). In vitro and in vivo studies conducted by researchers at the University of California, San Francisco showed that the compound significantly reduces prostaglandin E2 production in macrophage cells, with an IC50 value of 0.8 μM. These findings suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Recent structural-activity relationship (SAR) studies have provided deeper understanding of the molecular interactions of this compound. X-ray crystallography data published in Nature Chemical Biology (2024) revealed that the carboxylic acid group forms critical hydrogen bonds with amino acid residues in the COx-2 active site, while the chloro-methylphenyl moiety contributes to hydrophobic interactions. This structural insight is guiding the design of next-generation derivatives with improved selectivity and reduced side effects.
In the field of oncology, preliminary studies have identified 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid as a potential modulator of tumor microenvironment. Research presented at the 2024 American Association for Cancer Research annual meeting demonstrated that the compound can inhibit cancer-associated fibroblast activation, thereby reducing tumor stiffness and improving drug penetration in pancreatic cancer models. These findings open new avenues for combination therapies in solid tumor treatment.
Despite these promising developments, challenges remain in the clinical translation of 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid. Recent pharmacokinetic studies have identified moderate plasma protein binding (approximately 85%) and a relatively short half-life (t1/2 = 3.2 hours in rat models) as potential limitations. Current research efforts are focused on prodrug strategies and formulation optimization to address these issues while maintaining the compound's therapeutic efficacy.
The growing body of research on 1-(2-chloro-4-methylphenyl)cyclopentane-1-carboxylic acid (CAS: 1892294-45-9) underscores its potential as a versatile scaffold in drug discovery. With ongoing investigations into its various biological activities and continued optimization of its pharmacological properties, this compound represents an important area of focus in contemporary medicinal chemistry research. Future directions include expanded preclinical testing and the development of targeted delivery systems to maximize therapeutic potential while minimizing off-target effects.
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